molecular formula C7H9BrN2O2 B3197623 3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid CAS No. 1006440-31-8

3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid

Cat. No.: B3197623
CAS No.: 1006440-31-8
M. Wt: 233.06 g/mol
InChI Key: ITPODSSMTQHXQB-UHFFFAOYSA-N
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Description

3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid is a brominated pyrazole derivative with the molecular formula C 7 H 9 BrN 2 O 2 and a molecular weight of 233.06 g/mol . This compound serves as a valuable chemical building block and synthetic intermediate in medicinal chemistry and drug discovery research. While the specific biological activity and mechanism of action for this exact molecule are not fully elaborated in the literature, its core structure is highly relevant for pharmaceutical development. The pyrazole scaffold is a privileged structure in drug design, and derivatives based on this heteroaromatic core have been identified as highly potent and selective inhibitors for metalloproteinases such as meprin α and meprin β . These proteases are emerging as key targets in various disease pathologies, including cancer, Alzheimer's disease, and fibrotic disorders . The presence of the bromine atom on the pyrazole ring offers a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to diversify the molecule and explore structure-activity relationships (SAR) . The propanoic acid side chain can be utilized to link the pyrazole core to other pharmacophores or to fine-tune the compound's physicochemical properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromo-2-methylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-10-6(2-3-7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPODSSMTQHXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 4 Bromo 1 Methyl 1h Pyrazol 5 Yl Propanoic Acid

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid suggests several potential disconnection points. The most logical approach involves disconnecting the propanoic acid side chain and the bromine atom from the 1-methyl-1H-pyrazole core. This leads to a key intermediate, a 1-methyl-1H-pyrazole, which can be further broken down into simpler, acyclic precursors.

The primary disconnection severs the C-C bond between the pyrazole (B372694) ring and the propanoic acid side chain, suggesting a functionalization of a pre-formed 4-bromo-1-methyl-1H-pyrazole at the 5-position. This could be achieved through various carbon-carbon bond-forming reactions, such as the reaction of a 5-lithiated or 5-organometallic pyrazole derivative with a suitable three-carbon electrophile.

Further disconnection of the bromine atom from the 4-position of the pyrazole ring points to a bromination step of a 1-methyl-5-(propanoic acid)-1H-pyrazole intermediate. Alternatively, the pyrazole ring itself can be disconnected, leading back to a 1,3-dicarbonyl compound or a related precursor and methylhydrazine, which would undergo a cyclization reaction to form the pyrazole core.

Direct and Indirect Synthetic Routes to the 1H-Pyrazole Core

The formation of the 1H-pyrazole core is a critical step in the synthesis of the target compound. Both direct and indirect routes can be employed, each with its own set of advantages and limitations.

Cyclization Reactions for Pyrazole Ring Formation

The most common and direct method for synthesizing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. For the synthesis of the 1-methyl-1H-pyrazole core, methylhydrazine is the reagent of choice. The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

Precursor 1Precursor 2Catalyst/ConditionsProduct
1,3-DiketoneMethylhydrazineAcid or base catalysis1,3,5-Trisubstituted pyrazole
β-KetoesterMethylhydrazineAcid or base catalysisPyrazolone (B3327878) intermediate
α,β-Unsaturated ketoneMethylhydrazineMichael addition followed by cyclizationPyrazoline, then oxidized to pyrazole

Another powerful method for pyrazole synthesis is the 1,3-dipolar cycloaddition of diazoalkanes with alkynes. This approach offers a high degree of control over the substitution pattern of the resulting pyrazole ring.

Post-Cyclization Functionalization Strategies

Once the 1-methyl-1H-pyrazole core is synthesized, the next step involves the introduction of the bromo and propanoic acid functionalities at the 4- and 5-positions, respectively. The order of these functionalization steps is crucial to avoid unwanted side reactions and to ensure the desired regioselectivity.

A common strategy is to first brominate the pyrazole ring. Electrophilic bromination of 1-methyl-1H-pyrazole typically occurs at the 4-position due to the directing effects of the nitrogen atoms. Reagents such as N-bromosuccinimide (NBS) are often employed for this transformation.

Following bromination, the introduction of the propanoic acid side chain at the 5-position can be achieved. This often involves a metal-halogen exchange reaction, such as a lithium-halogen exchange on a 4,5-dibromopyrazole intermediate, followed by reaction with a suitable electrophile. Alternatively, direct C-H activation at the 5-position of a 4-bromo-1-methyl-1H-pyrazole can be utilized to introduce the side chain.

Introduction of the Propanoic Acid Side Chain

The introduction of the propanoic acid side chain at the 5-position of the 4-bromo-1-methyl-1H-pyrazole core is a key transformation. Several strategies can be employed, including those that allow for the synthesis of α- and β-substituted propanoic acids and stereoselective approaches.

Strategies for α- and β-Substituted Propanoic Acids

The synthesis of α- and β-substituted propanoic acid derivatives attached to the pyrazole ring can be achieved through various synthetic methodologies. One common approach involves the use of a suitable three-carbon synthon that can be coupled to the pyrazole core.

For instance, a Heck reaction between a 5-iodopyrazole and an acrylic acid ester can introduce the carbon backbone of the propanoic acid side chain. Subsequent reduction of the double bond would yield the desired propanoic acid derivative.

Another strategy involves the alkylation of a pyrazole-5-acetic acid ester derivative. Deprotonation of the α-carbon followed by reaction with an alkyl halide can introduce a substituent at the α-position.

Starting MaterialReagent(s)Product
4-Bromo-5-iodo-1-methyl-1H-pyrazoleMethyl acrylate, Pd catalystMethyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)acrylate
Ethyl 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)acetateLDA, Methyl iodideEthyl 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoate

Stereoselective Approaches to Propanoic Acid Introduction

The introduction of a stereocenter in the propanoic acid side chain can be achieved through several stereoselective methods. These approaches are crucial when the target molecule is intended for biological applications where specific stereoisomers may exhibit different activities.

Chiral auxiliaries can be employed to control the stereochemistry of the propanoic acid side chain. wikipedia.org For example, an Evans' chiral auxiliary, such as an oxazolidinone, can be attached to a pyrazole-5-acrylic acid derivative. Subsequent diastereoselective conjugate addition of a nucleophile, followed by removal of the auxiliary, would yield an enantiomerically enriched propanoic acid derivative. beilstein-journals.org

Asymmetric hydrogenation is another powerful tool for establishing stereocenters. nih.gov An α,β-unsaturated ester precursor, such as methyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)acrylate, can be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to afford the corresponding propanoic acid ester with high enantioselectivity. mdpi.com

Stereoselective conjugate addition reactions can also be utilized. nih.gov The addition of a nucleophile to a Michael acceptor, such as a pyrazole-substituted α,β-unsaturated ester, can be rendered stereoselective by using a chiral catalyst or a chiral nucleophile. nih.gov This approach allows for the direct formation of a C-C bond with control over the newly formed stereocenter. researchgate.net

MethodKey FeatureExample Precursor
Chiral AuxiliaryTemporary attachment of a chiral group to guide stereoselective reactions. wikipedia.orgPyrazole-5-acrylic acid derivative attached to an oxazolidinone. beilstein-journals.org
Asymmetric HydrogenationUse of a chiral metal catalyst to deliver hydrogen to one face of a double bond. nih.govMethyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)acrylate. mdpi.com
Stereoselective Conjugate AdditionChiral catalyst or nucleophile directs the addition to a Michael acceptor. nih.govPyrazole-substituted α,β-unsaturated ester. nih.govresearchgate.net

Regioselective Bromination at the Pyrazole C4 Position

The introduction of a bromine atom at the C4 position of the pyrazole ring is a critical transformation in the synthesis of the target molecule. This requires methodologies that offer high regioselectivity to avoid the formation of unwanted isomers.

The halogenation of pyrazole nuclei can be achieved using various brominating agents. The choice of reagent and reaction conditions is crucial for controlling the position of bromination. Commonly employed brominating agents include N-bromosuccinimide (NBS), elemental bromine, and potassium bromide. jmcs.org.mx The reactivity of the pyrazole ring, which is influenced by the substituents present, dictates the conditions necessary for effective bromination. For instance, electron-donating groups on the pyrazole ring can activate it towards electrophilic substitution, facilitating bromination.

Recent advancements have explored solvent-free conditions and the use of solid-supported reagents to improve the efficiency and environmental footprint of these reactions. jmcs.org.mx For example, the use of silica-supported sulfuric acid as a catalyst in conjunction with N-bromosaccharin has been reported for the regioselective synthesis of 4-bromopyrazole derivatives. jmcs.org.mxresearchgate.net

Achieving regioselectivity in the bromination of pyrazoles is a significant challenge. The substitution pattern on the pyrazole ring plays a pivotal role in directing the incoming electrophile. In many cases, direct bromination of a substituted pyrazole can lead to a mixture of products. Therefore, a carefully planned synthetic strategy is essential.

One common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine to form the pyrazole ring, followed by bromination. nih.govmdpi.com The nature of the substituents at the C3 and C5 positions can influence the electronic properties of the C4 position, thereby directing the bromination. For instance, the presence of bulky groups at the flanking positions might sterically hinder substitution at those sites, favoring the C4 position.

A one-pot synthesis approach has been developed for the regioselective preparation of 4-bromopyrazole derivatives, which involves the reaction of 1,3-diketones, arylhydrazines, and a brominating agent in the presence of a catalyst under solvent-free conditions. jmcs.org.mxresearchgate.net This method offers high yields and excellent regioselectivity for the C4-brominated product.

The following table summarizes different brominating agents and their typical applications in pyrazole synthesis:

Brominating AgentCatalyst/ConditionsSelectivityReference
N-Bromosuccinimide (NBS)Often used with a radical initiator or acid catalystCan be selective for the C4 position depending on the substrate jmcs.org.mx
Elemental Bromine (Br₂)Typically in a solvent like acetic acid or chloroformCan lead to multiple brominations if not controlled jmcs.org.mx
Potassium Bromide (KBr)Used in conjunction with an oxidizing agentPart of some in-situ bromine generation methods jmcs.org.mx
N-BromosaccharinSilica-supported sulfuric acid, solvent-freeHigh regioselectivity for the C4 position jmcs.org.mxresearchgate.net

N1-Methylation of the Pyrazole Ring

The introduction of a methyl group at the N1 position of the pyrazole ring is another key step. This transformation is typically achieved through an alkylation reaction.

N-alkylation of pyrazoles can be accomplished using various methylating agents, such as methyl iodide, dimethyl sulfate, or diazomethane. The reaction is generally carried out in the presence of a base to deprotonate the pyrazole nitrogen, making it more nucleophilic. The choice of base and solvent can influence the regioselectivity of the methylation.

For unsymmetrically substituted pyrazoles, N-alkylation can result in a mixture of N1 and N2 isomers. The regiochemical outcome is often influenced by steric and electronic factors. For instance, bulky substituents on the pyrazole ring may direct the incoming alkyl group to the less sterically hindered nitrogen atom. researchgate.net Recent research has focused on developing highly selective N-methylation methods. One such method utilizes sterically bulky α-halomethylsilanes as masked methylating reagents, which have been shown to provide high N1/N2 regioisomeric ratios. researcher.lifenih.govacs.org

A patented N-alkylation method for pyrazoles utilizes a crystalline aluminosilicate (B74896) or a crystalline aluminophosphate as a catalyst, which allows for high yields under mild reaction conditions without the formation of salt by-products. google.com

In a multi-step synthesis, it may be necessary to protect one of the nitrogen atoms of the pyrazole ring to ensure regioselective functionalization at other positions. For example, if bromination is to be performed after N-methylation, a protecting group on the other nitrogen is generally not necessary as the methylation itself directs subsequent reactions. However, if other transformations are required before N-methylation, a protecting group might be employed.

Common protecting groups for the pyrazole nitrogen include the p-methoxybenzyl (PMB) group or the tert-butyloxycarbonyl (Boc) group. These groups can be introduced selectively and later removed under specific conditions, allowing for the desired sequence of reactions to be carried out without interference. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal.

Optimization of Reaction Conditions and Yields

For the cyclocondensation step to form the pyrazole ring, the use of aprotic dipolar solvents has been found to give better results than polar protic solvents. nih.govmdpi.com The optimization of catalyst loading and reaction temperature is also critical. For instance, in some pyrazole syntheses, raising the reaction temperature has been shown to improve the yield. mdpi.com

For the N-methylation step, the choice of base and methylating agent is crucial for achieving high regioselectivity and yield. Optimization studies have shown that specific combinations of reagents and conditions can lead to nearly exclusive formation of the desired N1-methylated isomer. researcher.lifenih.govacs.org

The following table provides an example of how reaction conditions can be optimized for a generic pyrazole synthesis:

EntrySolventCatalystTemperature (°C)Yield (%)
1Ethanol (B145695)NoneReflux45
2DMFHClRoom Temperature75
3NMPHClRoom Temperature82
4NMPHCl6090

This systematic approach to optimizing reaction conditions is essential for developing a robust and scalable synthesis of this compound.

Scalable Synthetic Protocols for Research Applications

For the production of this compound on a scale suitable for extensive research, multi-step synthetic routes are often employed, starting from commercially available precursors. A plausible and scalable strategy involves the initial formation of a pyrazole core, followed by functionalization, including bromination and the introduction of the propanoic acid side chain.

One effective approach is a multi-step synthesis commencing with the condensation of a β-ketoester with methylhydrazine to form the pyrazole ring. This is followed by bromination to introduce the bromo-substituent at the 4-position of the pyrazole ring. The final key step is the introduction of the propanoic acid side chain at the 5-position.

A representative scalable synthesis can be conceptualized in the following stages:

Stage 1: Synthesis of 1-Methyl-1H-pyrazol-5(4H)-one

The initial step involves the cyclocondensation reaction of ethyl acetoacetate (B1235776) with methylhydrazine. This reaction is typically carried out in a suitable solvent such as ethanol and can be performed at reflux temperatures to ensure a reasonable reaction rate. The resulting 1-methyl-3-methyl-1H-pyrazol-5(4H)-one serves as a key intermediate.

Stage 2: Bromination of the Pyrazole Ring

The subsequent step is the bromination of the pyrazolone intermediate. This is a critical step for introducing the bromo-substituent at the desired position. A common brominating agent for this transformation is N-bromosuccinimide (NBS) in a solvent like acetonitrile. This reaction is often performed at room temperature to control selectivity and minimize side reactions.

Stage 3: Introduction of the Propanoic Acid Side Chain

The final stage involves the introduction of the propanoic acid moiety. This can be achieved through various methods, such as a Heck or Suzuki coupling reaction with a suitable three-carbon building block, followed by hydrolysis of an ester group to the carboxylic acid. For instance, a palladium-catalyzed cross-coupling reaction with an acrylic acid ester derivative could be employed, followed by hydrogenation of the resulting double bond and subsequent ester hydrolysis.

A summary of a potential scalable synthetic protocol is presented in the table below:

StepReactionKey Reagents and ConditionsPurpose
1Pyrazole FormationEthyl acetoacetate, Methylhydrazine, Ethanol, RefluxConstruction of the core pyrazole ring system.
2Bromination1-Methyl-3-methyl-1H-pyrazol-5(4H)-one, N-Bromosuccinimide (NBS), Acetonitrile, Room TemperatureRegioselective introduction of the bromine atom at the 4-position.
3Side Chain Introduction4-Bromo-1,3-dimethyl-1H-pyrazol-5-ol, Acrylic acid ester, Palladium catalyst, Base, SolventC-C bond formation to introduce the propanoic acid precursor.
4Reduction and HydrolysisH2, Pd/C; LiOH, H2O/THFSaturation of the side chain and conversion of the ester to the final carboxylic acid.

Detailed Research Findings

Research into the synthesis of substituted pyrazoles has led to the development of robust and scalable methods. For instance, the synthesis of structurally related compounds like N-methyl-3-bromo-5-methyl pyrazole has been optimized for large-scale production. researchgate.netacs.org These studies highlight the importance of a "condensation, bromination, and oxidation" sequence, which provides a reliable framework for the synthesis of the target molecule. researchgate.netacs.org

The introduction of carboxylic acid functionalities onto pyrazole rings is also a well-documented area of research. Methods involving cascade annulation and ring-opening reactions have been developed to produce pyrazolyl pentanoic and butanoic acids, demonstrating the feasibility of attaching alkyl carboxylic acid chains to the pyrazole core. rsc.org

The following table summarizes key findings from relevant research that can be applied to a scalable synthesis of this compound:

FindingRelevance to SynthesisReference
Scalable synthesis of N-methyl-3-bromo-5-methyl pyrazole has been achieved through a condensation, bromination, and oxidation sequence.Provides a validated approach for the formation and bromination of the core pyrazole structure. researchgate.netacs.org
General strategies for preparing substituted 3-bromopyrazoles involve the condensation of crotonates or β-chloro carboxylic acids with hydrazines, followed by halogenation and oxidation.Offers alternative starting materials and a strategic pathway for constructing the bromo-pyrazole intermediate. researchgate.net
Cascade annulation/ring-opening reactions have been successfully used to synthesize 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids.Demonstrates a viable method for introducing an alkyl carboxylic acid side chain onto a pyrazole ring. rsc.org
Patents describing the synthesis of related compounds, such as 5-bromo-1-methyl-1H-pyrazol-3-amine, provide insights into multi-step synthetic routes and reagent choices for similar heterocyclic systems.Suggests potential reagents and reaction conditions that could be adapted for the synthesis of the target compound. google.com

Chemical Reactivity and Transformation Pathways of 3 4 Bromo 1 Methyl 1h Pyrazol 5 Yl Propanoic Acid

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is influenced by the substituents present on the ring: the N-methyl group, the C4-bromine atom, and the C5-propanoic acid side chain.

Nucleophilic Substitution at the Bromine-Substituted C4 Position

The bromine atom at the C4 position can potentially be replaced by a variety of nucleophiles. The most common mechanism for this on an aromatic ring is nucleophilic aromatic substitution (SNAr). This pathway is generally favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

In 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid, the C5-propanoic acid group is ortho to the bromine atom. This electron-withdrawing group can help stabilize the intermediate, making SNAr reactions feasible. libretexts.org Consequently, the bromine atom could be displaced by strong nucleophiles.

Another significant pathway for the substitution of the bromine atom involves transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Brominated pyrazoles are known to be effective substrates in these transformations, allowing for the introduction of a wide array of functional groups. For example, Suzuki-Miyaura cross-coupling reactions have been used to arylate brominated pyrazole amides. researchgate.netnih.gov

Table 2: Potential Nucleophilic Substitution and Cross-Coupling Reactions at C4

Reaction Type Nucleophile/Reagent Catalyst Potential Product Class
SNAr R-O⁻ (Alkoxide) None 4-Alkoxy derivatives
SNAr R₂N-H (Amine) None 4-Amino derivatives
Suzuki Coupling Ar-B(OH)₂ Pd(0) catalyst 4-Aryl derivatives

Transformations Involving the Propanoic Acid Moiety

The propanoic acid group is a versatile functional group that can undergo a wide range of chemical transformations independently of the pyrazole ring.

Esterification and Amidation Reactions

The carboxylic acid can be readily converted into its corresponding esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification : This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and the equilibrium is usually driven towards the product by removing water or using an excess of the alcohol.

Amidation : The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is first activated using a coupling reagent. A vast number of such reagents are available, including carbodiimides (like DCC or EDC) and phosphonium or uronium salts (like BOP or HBTU). organic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide. nih.gov

Reduction and Oxidation Reactions of the Carboxyl Group

Reduction : Carboxylic acids are resistant to reduction by milder agents but can be reduced to primary alcohols using powerful reducing agents. The most common laboratory reagent for this transformation is lithium aluminum hydride (LiAlH₄), typically in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk Sodium borohydride is generally not reactive enough to reduce carboxylic acids. The reduction of this compound would yield 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol.

Oxidation : The carboxyl group itself is at a high oxidation state and is generally resistant to further oxidation. However, the alkyl chain of the propanoic acid moiety could potentially undergo oxidation under harsh conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize alkyl chains attached to aromatic rings. unizin.orgpressbooks.pub This reaction typically requires a hydrogen atom on the carbon directly attached to the ring (a benzylic-type position). In this case, such a reaction would likely lead to cleavage of the side chain or degradation of the pyrazole ring itself rather than a controlled transformation.

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple aliphatic carboxylic acids, this reaction usually requires very high temperatures. researchgate.net The ease of decarboxylation is significantly increased if there is a carbonyl group at the β-position, which is not the case for this molecule.

However, decarboxylation of heteroaromatic carboxylic acids can sometimes be achieved under thermal or catalytic conditions. organic-chemistry.org For instance, pyrazole-3-carboxylic acid has been reported to undergo decarboxylation at 300 °C to yield pyrazole. slideshare.net It is plausible that heating this compound, possibly in the presence of a copper catalyst, could induce decarboxylation to yield 4-bromo-5-ethyl-1-methyl-1H-pyrazole. The reaction likely proceeds through a mechanism where the pyrazole ring stabilizes the negative charge that develops on the carbon atom as the C-C bond breaks.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Bromine Site

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, the bromine atom at the C4 position of the pyrazole ring serves as a versatile handle for such transformations, with palladium catalysis being the most common and effective method.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)–C(sp²) bonds between an organoboron species and an organic halide. nih.govlibretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. nih.govorganic-chemistry.org

In the context of this compound, the C4-bromine is expected to readily participate in Suzuki-Miyaura coupling. The reaction would involve treating the bromo-pyrazole with an aryl or heteroaryl boronic acid (or a boronate ester) in the presence of a palladium catalyst and a base. The outcome is the substitution of the bromine atom with the corresponding aryl or heteroaryl group, yielding a C4-functionalized pyrazole derivative. A variety of palladium catalysts, such as those based on phosphine (B1218219) ligands, are effective for this transformation. organic-chemistry.orgorganic-synthesis.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Coupling Partner (Ar-B(OH)₂) Catalyst Base Product
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 3-(1-Methyl-4-phenyl-1H-pyrazol-5-yl)propanoic acid
4-Methoxyphenylboronic acid PdCl₂(dppf) K₂CO₃ 3-[4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]propanoic acid
Pyridin-3-ylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ 3-[1-Methyl-4-(pyridin-3-yl)-1H-pyrazol-5-yl]propanoic acid

Beyond arylation, the C4-bromo position can be functionalized using other key palladium-catalyzed reactions.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Reacting this compound with a terminal alkyne under Sonogashira conditions would yield the corresponding 4-alkynylpyrazole derivative. This method is highly efficient for introducing alkynyl moieties into heterocyclic systems. libretexts.org

Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.netyoutube.com This transformation would allow for the introduction of various alkenyl groups at the C4 position of the pyrazole ring, providing access to compounds with extended conjugation.

Stille Coupling: The Stille coupling involves the reaction of an organic halide with an organostannane (organotin) compound, catalyzed by palladium. libretexts.orgnih.gov While organotin reagents are toxic, the Stille reaction is known for its tolerance of a wide range of functional groups and is effective for creating C-C bonds where other methods might fail. libretexts.org

Table 2: Expected Products from Sonogashira, Heck, and Stille Reactions

Reaction Type Coupling Partner Expected Product
Sonogashira Phenylacetylene 3-(1-Methyl-4-(phenylethynyl)-1H-pyrazol-5-yl)propanoic acid
Heck Styrene 3-[1-Methyl-4-((E)-2-phenylvinyl)-1H-pyrazol-5-yl]propanoic acid

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds can also be achieved at the C4 position using palladium-catalyzed cross-coupling, most notably through the Buchwald-Hartwig amination. tcichemicals.com This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and related nitrogen nucleophiles. nih.gov Applying this methodology to this compound would enable the synthesis of various 4-aminopyrazole derivatives, which are important substructures in medicinal chemistry. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.

Analogous C-O bond-forming reactions can be used to synthesize aryl ethers by coupling the bromo-pyrazole with alcohols or phenols, although these are generally more challenging than the corresponding aminations.

N-Substituent Chemical Transformations

The N-substituents on the pyrazole ring, specifically the methyl group at the N1 position, are generally robust and chemically stable. Under the typical conditions used for palladium-catalyzed cross-coupling reactions (mild bases, temperatures often below 120 °C), the N-methyl group is not expected to undergo any transformation. N-demethylation of such heterocycles is possible but typically requires harsh, forcing conditions that are incompatible with the other functional groups present in the molecule. Therefore, the N-methyl group serves as a stable protecting group, directing reactions to other sites on the molecule without participating in them. The propanoic acid side chain, however, offers a site for standard carboxylic acid chemistry, such as esterification or amidation, which could be performed before or after modification at the C4-bromo site.

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound have not been extensively reported, its reactivity in palladium-catalyzed cross-coupling is expected to follow a well-established catalytic cycle. libretexts.org This cycle is common to the Suzuki, Sonogashira, Heck, and Stille reactions and consists of three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole substrate. This step forms a square planar Pd(II) complex, which is a key intermediate in the cycle. libretexts.org The reactivity of aryl halides in this step generally follows the order I > Br > OTf >> Cl.

Transmetalation (for Suzuki, Stille, Sonogashira): The organic group from the coupling partner is transferred to the palladium center, displacing the halide. In the Suzuki reaction, this involves an organoboron species activated by a base. libretexts.orgorganic-chemistry.org In the Stille reaction, an organostannane is the transfer agent, while in the Sonogashira reaction, a copper acetylide, formed in a separate catalytic cycle, transfers the alkyne group to the palladium. libretexts.org In the Heck reaction, this step is replaced by migratory insertion of the alkene into the Pd-C bond.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final C-C or C-heteroatom bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgorganic-synthesis.com

This catalytic cycle explains the high efficiency and selectivity of these transformations, allowing for the construction of complex molecules under relatively mild conditions.

Advanced Spectroscopic Characterization Methodologies and Theoretical Interpretations for 3 4 Bromo 1 Methyl 1h Pyrazol 5 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for detailing the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid is expected to exhibit distinct signals corresponding to each unique proton environment. The methyl group attached to the pyrazole (B372694) nitrogen (N-CH₃) would likely appear as a sharp singlet in the upfield region, typically around 3.7-4.0 ppm. The single proton on the pyrazole ring (C₃-H) would resonate as a singlet further downfield, characteristic of aromatic or heteroaromatic protons. The propanoic acid side chain would present as two triplet signals corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-COOH). The methylene group adjacent to the pyrazole ring would be expected to appear at a different chemical shift than the one adjacent to the carboxylic acid group due to their distinct electronic environments. The acidic proton of the carboxyl group (-COOH) would manifest as a broad singlet at a significantly downfield position, often above 10 ppm, and its presence could be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, typically in the range of 170-180 ppm. The carbons of the pyrazole ring would appear in the aromatic region, with the carbon bearing the bromine atom (C₄) being significantly influenced by the halogen's electronic effects. The methyl carbon (N-CH₃) would be found in the upfield region, while the two methylene carbons of the propanoic acid chain would have distinct chemical shifts reflecting their positions relative to the pyrazole ring and the carboxyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃3.8 (s, 3H)35-40
C₃-H7.5 (s, 1H)130-135
-CH₂- (adjacent to pyrazole)2.9 (t, 2H)25-30
-CH₂- (adjacent to COOH)2.6 (t, 2H)30-35
-COOH>10 (br s, 1H)170-180
C₄-Br-95-100
C₅--145-150

Note: These are predicted values and may vary based on solvent and experimental conditions. s = singlet, t = triplet, br s = broad singlet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the propanoic acid side chain, a cross-peak between the two methylene triplets would be expected, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the singlet at ~7.5 ppm in the ¹H spectrum would correlate with the C₃ carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule. For example, correlations would be expected between the N-CH₃ protons and the C₅ and N-methyl carbons of the pyrazole ring. Also, the protons of the methylene group adjacent to the pyrazole ring would show correlations to the C₅ carbon, confirming the attachment point of the side chain.

Solvent Effects on Spectroscopic Signatures

The choice of solvent can significantly influence NMR spectra. rsc.orgresearchgate.net Polar solvents can interact with the solute through hydrogen bonding and dipole-dipole interactions, leading to changes in chemical shifts. rsc.org For this compound, using a protic solvent like methanol-d₄ compared to an aprotic solvent like chloroform-d (B32938) would likely cause a noticeable downfield shift of the carboxylic acid proton and potentially the pyrazole ring proton due to hydrogen bonding. unn.edu.ng The chemical shifts of the carbon atoms, particularly the carbonyl carbon and the pyrazole ring carbons, can also be affected by the solvent's polarity. cdnsciencepub.com

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion (molecular ion). This allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₇H₉BrN₂O₂), the expected monoisotopic mass is approximately 231.9847 g/mol . uni.lu HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure.

For this compound, characteristic fragmentation pathways could include:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of COOH (45 Da) or H₂O (18 Da) followed by CO (28 Da).

Cleavage of the propanoic acid side chain: Fragmentation at the bond between the pyrazole ring and the side chain could occur.

Fragmentation of the pyrazole ring: The heterocyclic ring itself can undergo cleavage, although this might require higher collision energies.

Interactive Data Table: Plausible Mass Spectrometry Fragments

m/z (mass-to-charge ratio) Plausible Fragment Identity Fragmentation Pathway
232/234[M+H]⁺ (Molecular ion)Parent molecule with a proton
187/189[M+H - COOH]⁺Loss of the carboxyl group
214/216[M+H - H₂O]⁺Loss of water from the carboxyl group
173/175[C₅H₆BrN₂]⁺Cleavage of the propanoic acid chain

Note: The paired m/z values reflect the isotopic signature of bromine.

By integrating the detailed information from these advanced spectroscopic methods, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for any further chemical or biological investigations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the carboxylic acid group, the substituted pyrazole ring, and the alkyl chain.

The most prominent feature in the IR spectrum would be the absorptions associated with the carboxylic acid moiety. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.infonist.gov Superimposed on this broad band, the C-H stretching vibrations of the methyl and methylene groups are expected to appear around 2950-2850 cm⁻¹.

The carbonyl (C=O) stretching vibration of the carboxylic acid typically gives rise to a strong, sharp absorption band in the range of 1725-1700 cm⁻¹. docbrown.info The exact position of this band can be influenced by hydrogen bonding. The spectrum would also feature bands corresponding to the pyrazole ring. The C=N and C=C stretching vibrations within the pyrazole ring are expected to produce absorptions in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations would also fall within this fingerprint region.

Finally, the C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The identification of this band provides direct evidence for the presence of the bromine substituent on the pyrazole ring.

Interactive Data Table: Predicted Infrared Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300-2500Broad, Strong
Alkyl Groups (CH₃, CH₂)C-H Stretch2950-2850Medium
Carboxylic AcidC=O Stretch1725-1700Strong, Sharp
Pyrazole RingC=N, C=C Stretch1600-1450Medium-Weak
Pyrazole RingC-N Stretch1400-1300Medium
Carboxylic AcidC-O Stretch1320-1210Medium
Carboxylic AcidO-H Bend1440-1395Medium
Bromo SubstituentC-Br Stretch600-500Medium-Strong

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the substituted pyrazole ring.

The pyrazole ring is an aromatic heterocycle, and as such, it is expected to exhibit π → π* transitions. These high-energy transitions are typically observed in the ultraviolet region. For pyrazole derivatives, these absorptions are often found below 250 nm. researchgate.netphyschemres.org The presence of substituents on the pyrazole ring, such as the bromine atom and the propanoic acid group, can cause a shift in the absorption maximum (λmax) and an increase in the molar absorptivity (ε). This shift to longer wavelengths is known as a bathochromic or red shift.

In addition to the π → π* transitions of the pyrazole ring, the carboxylic acid group also possesses a chromophore. The carbonyl group can undergo a lower energy n → π* transition. However, this transition is often weak and may be obscured by the more intense π → π* absorptions of the pyrazole ring. The solvent used for the analysis can also influence the position of the absorption maxima due to solute-solvent interactions. physchemres.org

Interactive Data Table: Expected Electronic Transitions

Chromophore Electronic Transition Predicted λmax (nm) Molar Absorptivity (ε)
Pyrazole Ringπ → π~210-240High
Carbonyl Groupn → π~270-300Low

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, its expected solid-state structure can be inferred from related pyrazole derivatives. researchgate.netresearchgate.netunivie.ac.at

It is highly probable that in the solid state, the molecules would form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. This is a very common and stable arrangement for carboxylic acids. The crystal packing would then be influenced by other weaker intermolecular interactions, such as C-H···O, C-H···N, and potentially halogen bonding involving the bromine atom. researchgate.net

The analysis of a single crystal would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It would also reveal the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal lattice. For instance, related brominated pyrazole compounds have been found to crystallize in monoclinic or orthorhombic systems. researchgate.netunivie.ac.at

Interactive Data Table: Hypothetical Crystallographic Data Based on Analogy

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.2
b (Å)~11.0
c (Å)~10.4
β (°)~100
Volume (ų)~810
Z (molecules/unit cell)4
Key Bond Length (C=O) (Å)~1.25
Key Bond Length (C-O) (Å)~1.30
Key Bond Length (C-Br) (Å)~1.88
Hydrogen Bond (O-H···O) (Å)~2.65

Theoretical Spectroscopic Predictions and Comparison with Experimental Data

In modern chemical analysis, theoretical calculations, particularly those based on Density Functional Theory (DFT), are frequently used to predict and interpret spectroscopic data. rsc.orgnih.govnih.gov For this compound, DFT calculations could be employed to model its vibrational frequencies (IR spectrum) and electronic transitions (UV-Vis spectrum).

By optimizing the molecular geometry of the compound in the gas phase or in a simulated solvent environment, the vibrational modes can be calculated. These theoretical frequencies are often scaled by an empirical factor to improve their agreement with experimental data, aiding in the assignment of complex spectral regions. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing theoretical λmax values and information about the molecular orbitals involved in the transitions. physchemres.orgresearchgate.net

The comparison of these theoretically predicted spectra with the experimentally obtained IR and UV-Vis spectra is a powerful tool for structural verification. rsc.org A strong correlation between the calculated and observed spectra provides a high degree of confidence in the structural assignment. nih.gov Furthermore, discrepancies can highlight the effects of intermolecular interactions in the solid state or in solution that are not fully captured by the theoretical model.

Computational and Theoretical Studies of 3 4 Bromo 1 Methyl 1h Pyrazol 5 Yl Propanoic Acid

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and conformational flexibility of a molecule. These computational techniques provide a lens into the molecule's stability and preferred spatial arrangements.

Geometry Optimization and Energy Minimization

Geometry optimization is a computational process used to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Methods like Density Functional Theory (DFT), often with functionals such as B3LYP and basis sets like 6-31G(d,p), are commonly employed for the geometry optimization of pyrazole (B372694) derivatives. electrochemsci.org The optimization process would confirm the planarity of the pyrazole ring, a characteristic feature of aromatic systems. The propanoic acid side chain, however, would exhibit significant flexibility.

Below is a table of hypothetical, yet representative, optimized geometric parameters for the core pyrazole structure, based on general findings for similar compounds.

Table 1: Predicted Geometric Parameters from Geometry Optimization

Parameter Atom Pair/Trio Predicted Value
Bond Length N1-N2 ~1.34 Å
N2-C3 ~1.33 Å
C3-C4 ~1.39 Å
C4-C5 ~1.38 Å
C5-N1 ~1.37 Å
C4-Br ~1.89 Å
C5-C(propanoic) ~1.50 Å
Bond Angle C5-N1-N2 ~112°
N1-N2-C3 ~105°
N2-C3-C4 ~111°
C3-C4-C5 ~106°
N1-C5-C4 ~106°

Conformational Analysis and Rotational Barriers

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from the rotation around single bonds. For this compound, the key rotational freedom exists around the single bond connecting the pyrazole ring (at C5) to the propanoic acid side chain.

Computational methods can map the potential energy surface as a function of the dihedral angle of this bond. This analysis reveals the most stable conformers (energy minima) and the energy barriers (rotational barriers) that must be overcome for the molecule to transition between these conformations. The rotational barrier is influenced by steric hindrance between the substituents on the pyrazole ring and the propanoic acid group, as well as electronic interactions. For similar substituted pyrazoles, these barriers can be readily calculated. nih.gov The presence of the methyl group on N1 and the bromo group on C4 will influence the preferred orientation of the propanoic acid chain.

Table 2: Hypothetical Rotational Energy Profile

Dihedral Angle (Pyrazole-Side Chain) Relative Energy (kcal/mol) Conformation Description
+3.5 Eclipsed (High Energy)
60° 0 Staggered (Energy Minimum)
120° +2.8 Partially Eclipsed
180° +0.5 Anti-Staggered (Local Minimum)

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational descriptors derived from the electronic structure, such as molecular orbitals and electrostatic potential, are powerful tools for predicting chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.netirjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. irjweb.com

For a substituted pyrazole like this, the HOMO is typically distributed over the electron-rich pyrazole ring, while the LUMO may be localized on the ring or the electron-withdrawing carboxylic acid group. The bromo and methyl substituents also influence the energies and distributions of these orbitals.

Table 3: Predicted Frontier Orbital Energies and Reactivity Descriptors

Parameter Predicted Value Implication
HOMO Energy ~ -6.8 eV Electron-donating ability
LUMO Energy ~ -1.5 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) ~ 5.3 eV High kinetic stability, low reactivity
Chemical Hardness (η) ~ 2.65 eV Resistance to change in electron distribution
Electronegativity (χ) ~ 4.15 eV Electron-attracting power

Electrostatic Potential Maps and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). researchgate.net These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively.

In this compound, the MEP map would show regions of high negative potential around the oxygen atoms of the carboxylic acid group and the pyridine-like nitrogen (N2) of the pyrazole ring, making them susceptible to electrophilic attack or hydrogen bond donation. researchgate.net Regions of positive potential would likely be found around the hydrogen atom of the carboxylic acid's hydroxyl group. Natural Bond Orbital (NBO) analysis can further quantify this by calculating the partial atomic charges on each atom.

Table 4: Predicted Partial Atomic Charges (NBO Analysis)

Atom Predicted Partial Charge (e)
N1 (Pyrrole-like) ~ -0.25
N2 (Pyridine-like) ~ -0.35
C4 ~ +0.10
Br ~ -0.05
O (Carbonyl) ~ -0.60
O (Hydroxyl) ~ -0.65
H (Hydroxyl) ~ +0.45

Investigation of Tautomerism and Isomerism in Pyrazole Systems

Isomerism and tautomerism are key constitutional concepts in pyrazole chemistry that dictate the structure and reactivity of these heterocycles.

For many pyrazole compounds, annular prototropic tautomerism is a significant feature, where a hydrogen atom can migrate between the two nitrogen atoms (N1 and N2). nih.gov However, in the case of this compound, the presence of a methyl group on the N1 nitrogen atom precludes this type of tautomerism. The structure is "fixed" as a 1-methyl-pyrazole derivative.

While annular tautomerism is not possible, computational studies can be effectively used to investigate other forms of isomerism. Constitutional isomers, where the substituents are arranged differently on the pyrazole ring, can be compared for their relative stabilities. For instance, theoretical calculations could determine the energy difference between the specified compound and its isomers, such as 3-(4-Bromo-1-methyl-1H-pyrazol-3-YL)propanoic acid or 3-(4-Bromo-2-methyl-2H-pyrazol-5-YL)propanoic acid. These calculations would typically show that the relative energies, and thus the stabilities, of these isomers are influenced by steric and electronic effects of the substituent placement. Generally, 1,3,5-trisubstituted pyrazoles are synthetically accessible and their relative stabilities can be computationally predicted. nih.govnih.gov

Annular Prototropic Tautomerism Considerations

Annular prototropic tautomerism is a characteristic feature of pyrazole rings, involving the migration of a proton between the two nitrogen atoms of the pyrazole core. nih.gov For N-unsubstituted pyrazoles, this dynamic equilibrium can significantly influence the compound's chemical reactivity, physical properties, and biological interactions. nih.gov The position of the tautomeric equilibrium is sensitive to a variety of factors, including the electronic nature of the substituents on the pyrazole ring, the physical state of the compound (solid, liquid, or gas), the temperature, and the surrounding solvent environment. nih.gov

In the case of this compound, the pyrazole nitrogen at position 1 is substituted with a methyl group. This N-methylation precludes the possibility of annular prototropic tautomerism, as there is no labile proton on the ring nitrogen atoms to undergo migration. Consequently, the structure is locked in the 1-methyl tautomeric form. While this simplifies the direct tautomeric considerations for the parent molecule, understanding the principles of tautomerism remains crucial when designing related analogues or studying potential metabolic pathways where the methyl group might be modified.

Computational Modeling of Tautomeric Equilibria

While this compound itself does not exhibit annular tautomerism, computational modeling is a powerful tool for investigating this phenomenon in related N-unsubstituted pyrazole derivatives. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are frequently employed to determine the relative stabilities of different tautomers. nih.gov These calculations can predict the equilibrium constants and molar fractions of the tautomeric forms in both the gas phase and in various solvents, which are simulated using models like the Polarizable Continuum Model (PCM). researchgate.net

For a hypothetical N-unsubstituted analogue, such as 3-(4-Bromo-1H-pyrazol-5-YL)propanoic acid, DFT calculations could be used to predict which tautomer (the 3-substituted or the 5-substituted) is more stable. The relative energies of the tautomers are influenced by the electronic effects of the substituents. researchgate.net For instance, electron-withdrawing groups tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent. researchgate.net

Table 1: Illustrative Calculated Relative Stabilities of Hypothetical Tautomers of 3-(4-Bromo-1H-pyrazol-5-YL)propanoic acid

TautomerGas Phase Relative Energy (kcal/mol)Relative Energy in Water (kcal/mol)
3-(4-Bromo-1H-pyrazol-5-YL)propanoic acid0.000.00
5-(4-Bromo-1H-pyrazol-3-YL)propanoic acid1.250.85

Note: The data in this table is illustrative and based on general principles of pyrazole tautomerism. Specific computational studies on this exact hypothetical molecule would be required for precise values.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.com For this compound, MD simulations can provide valuable insights into its conformational landscape, particularly the flexibility of the propanoic acid side chain. These simulations can also be used to explore the molecule's interactions with its environment, such as solvent molecules or biological macromolecules. nih.gov

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over a specific period. eurasianjournals.com This allows for the exploration of different conformations and the identification of the most stable or frequently occurring ones. For this compound, MD simulations could reveal the preferred orientation of the carboxylic acid group relative to the pyrazole ring, which can be crucial for its interaction with target proteins. nih.gov

In Silico Prediction of Molecular Interactions and Binding Modes

In silico methods are instrumental in predicting how a molecule like this compound might interact with biological targets, thereby guiding the design of new therapeutic agents. nih.gov These computational techniques can help identify potential protein partners and predict the most likely binding modes and affinities.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. amazonaws.com For this compound, molecular docking studies could be performed against a variety of protein targets to identify potential biological activities. nih.govshd-pub.org.rs

The docking process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function. researchgate.net The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. scienceopen.com For example, docking studies could explore the binding of this compound to the active site of enzymes where the carboxylic acid moiety could form crucial hydrogen bonds with amino acid residues. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-7.5
Hydrogen Bond InteractionsCarboxylic acid with Lysine (B10760008) and Arginine residues
Hydrophobic InteractionsPyrazole ring with Phenylalanine and Leucine residues

Note: The data in this table is for illustrative purposes and represents typical outputs from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. shd-pub.org.rs By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. acs.org

For a series of analogues of this compound, a QSAR study could be conducted to understand how modifications to the pyrazole ring or the propanoic acid side chain affect a particular biological activity. shd-pub.org.rs The model would be built using a set of compounds with known activities and a variety of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). biointerfaceresearch.com The resulting QSAR model could then be used to guide the design of more potent compounds. researchgate.net

Exploration of Photophysical Characteristics through Ab Initio Methods

Ab initio quantum chemistry methods are a class of computational techniques that are based on the fundamental principles of quantum mechanics, without the use of empirical parameters. researchgate.net These methods can be used to study the electronic structure and photophysical properties of molecules, such as their absorption and emission spectra, and their behavior upon excitation with light. chemrxiv.org

For this compound, ab initio calculations could be employed to investigate its photochemical stability and potential for photoisomerization. researchgate.net These studies could predict the energies of the ground and excited electronic states and identify the pathways for relaxation from the excited state. chemrxiv.org While pyrazoles are generally aromatic and relatively stable, understanding their photophysical properties is important for applications where they might be exposed to light.

Biological Activity and Structure Activity Relationship Sar Studies of 3 4 Bromo 1 Methyl 1h Pyrazol 5 Yl Propanoic Acid and Its Analogs

Role of Pyrazole (B372694) Core in Biological Activity

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The structural features of the pyrazole ring, such as its planarity, aromaticity, and ability to participate in hydrogen bonding and other molecular interactions, are key to its biological functions. The nitrogen atoms can act as hydrogen bond acceptors, while the N-H group (in unsubstituted pyrazoles) can act as a hydrogen bond donor, facilitating interactions with biological targets like enzyme active sites.

In the context of 3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid and its analogs, the pyrazole core serves as a central framework for the spatial orientation of various functional groups that dictate the molecule's biological activity. The specific substitution pattern on the pyrazole ring is crucial for determining the compound's potency and selectivity. The presence of a methyl group at the N1 position and a bromine atom at the C4 position significantly influences the electronic and steric properties of the molecule. The N1-methylation prevents the formation of hydrogen bonds at this position, which can affect the binding mode to certain biological targets. The bromine atom at the C4 position, being an electron-withdrawing group, can modulate the acidity of the pyrazole ring and introduce a potential site for halogen bonding, a type of non-covalent interaction that can enhance binding affinity to proteins. The propanoic acid side chain at the C5 position provides a carboxylic acid group, which is a key functional group for interacting with biological targets, often through salt bridges or hydrogen bonds. Structure-activity relationship (SAR) studies on related pyrazole derivatives have demonstrated that modifications at these positions can lead to significant changes in biological activity, highlighting the importance of the pyrazole core as a tunable scaffold for drug design.

Mechanisms of Antimicrobial Activity

Investigations of Antibacterial Action (e.g., against NDM-1-positive bacteria)

The antibacterial activity of pyrazole derivatives is attributed to various mechanisms, including the disruption of the bacterial cell wall, inhibition of essential enzymes, and interference with protein synthesis. nih.gov For instance, certain pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall of both Gram-positive and Gram-negative bacteria. nih.gov

A significant area of investigation for pyrazole derivatives is their potential to inhibit metallo-β-lactamases (MBLs), such as New Delhi metallo-β-lactamase-1 (NDM-1). nih.gov NDM-1 is an enzyme produced by some bacteria that confers resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort antibiotics. nih.gov The active site of NDM-1 contains zinc ions that are crucial for its catalytic activity. nih.gov The proposed mechanism of inhibition by some pyrazole derivatives involves the chelation of these zinc ions, thereby inactivating the enzyme. nih.gov The propanoic acid moiety in this compound could potentially act as a zinc-binding group, a common feature in many MBL inhibitors. By binding to the zinc ions in the active site of NDM-1, the compound could prevent the hydrolysis of β-lactam antibiotics, thus restoring their efficacy against resistant bacteria. frontiersin.org This mechanism is supported by studies on other carboxylic acid-containing compounds that have shown inhibitory activity against MBLs. acs.org

Studies on Antifungal Efficacy

Pyrazole derivatives have demonstrated significant potential as antifungal agents, with several commercial fungicides containing a pyrazole moiety. nih.govsemanticscholar.org The antifungal mechanism of action for many pyrazole-based compounds involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. science.gov Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

The antifungal efficacy of pyrazole derivatives is highly dependent on the substitution pattern on the pyrazole ring. For example, studies on a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown that the nature and position of substituents on the anilide ring significantly impact their antifungal activity against a range of phytopathogenic fungi. nih.gov The data in the table below illustrates the in vitro antifungal activity of some pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives against various plant pathogenic fungi, highlighting the potential for this class of compounds. mdpi.com

In Vitro Antifungal Activity of Selected Pyrazole Derivatives (EC50 in μg/mL)
CompoundAlternaria porriMarssonina coronariaCercospora petroseliniRhizoctonia solani
7ai (isoxazolol pyrazole carboxylate)2.243.2110.290.37
Carbendazol (Control)------1.00

Enzyme Inhibition and Modulatory Mechanisms

Interaction with Kinases (e.g., CDK2/cyclin A2 inhibition)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. Several pyrazole-based compounds have been identified as potent inhibitors of CDKs, particularly CDK2. nih.govmdpi.com The CDK2/cyclin A2 complex is essential for the progression of the cell cycle from the S phase to the G2 phase. Inhibition of this complex can lead to cell cycle arrest and apoptosis in cancer cells.

The mechanism of CDK2 inhibition by pyrazole derivatives typically involves competitive binding to the ATP-binding pocket of the kinase. The pyrazole core often mimics the adenine (B156593) ring of ATP and forms key hydrogen bonds with the hinge region of the enzyme. nih.gov Structure-activity relationship studies have shown that substituents on the pyrazole ring can occupy different pockets within the ATP-binding site, thereby influencing the potency and selectivity of the inhibitor. A study on a series of novel pyrazole derivatives identified several compounds with potent inhibitory activity against CDK2/cyclin A2, as shown in the table below. nih.gov

Inhibitory Activity of Selected Pyrazole Derivatives against CDK2/cyclin A2
CompoundIC50 (μM)
Compound 90.96
Compound 7d1.47
Compound 7a2.0
Compound 43.82

Inhibition of Other Enzyme Systems

Beyond their effects on kinases and metallo-β-lactamases, pyrazole derivatives have been shown to inhibit a variety of other enzyme systems. One such example is the bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE). nih.gov DapE is a metalloenzyme that plays a critical role in the biosynthesis of lysine (B10760008) and meso-diaminopimelate, an essential component of the peptidoglycan cell wall in most bacteria. As this pathway is absent in mammals, DapE represents a promising target for the development of novel antibiotics.

A series of pyrazole-based inhibitors of DapE from Haemophilus influenzae have been synthesized and evaluated. nih.gov The most potent of these analogs exhibited competitive inhibition with IC50 values in the micromolar range. Thermal shift assays confirmed strong binding of the inhibitors to the enzyme. Molecular docking studies revealed that these compounds interact with key residues in the active site of DapE. nih.gov This research highlights the versatility of the pyrazole scaffold in targeting a diverse range of enzymes with therapeutic potential.

Antioxidant Activity Investigations

The pyrazole nucleus is a key pharmacophore known to be present in compounds with significant antioxidant properties. nih.govnih.gov Pyrazole derivatives are recognized for their ability to mitigate oxidative stress by scavenging free radicals, which are implicated in a wide range of diseases. nih.govresearchgate.net The antioxidant mechanism often involves the quenching of free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), where the antioxidant molecule donates a hydrogen atom or an electron to the radical, thus neutralizing it and causing a color change in the DPPH solution from purple to colorless. nih.govjmchemsci.com

Structure-activity relationship (SAR) studies on various pyrazole analogs have indicated that the presence of specific functional groups is crucial for their antioxidant capacity. For instance, the introduction of amino and hydroxyl groups onto the pyrazole ring has been shown to be important for enhancing antioxidant activity. researchgate.net Furthermore, some studies have demonstrated that certain pyrazole derivatives exhibit higher antioxidant and reactive oxygen species (ROS) formation inhibition activity than reference drugs like acetylsalicylic acid. researchgate.net The incorporation of the pyrazole core itself is considered a key factor in the total antioxidant activity of these molecules. researchgate.net For example, pyrazole-based sulfonamide derivatives have shown excellent antioxidant activity in DPPH assays, with some compounds exhibiting up to 92.64% radical scavenging activity compared to the standard ascorbic acid. nih.gov

Molecular Basis of Interaction with Biological Receptors and Pathways

Molecular docking studies are instrumental in elucidating the potential interactions between pyrazole derivatives and biological targets such as protein kinases and other receptors. nih.govresearchgate.net These computational methods predict the binding affinity and orientation of a ligand within the active site of a protein, providing insights into its inhibitory potential. researchgate.netresearchgate.net For pyrazole-containing compounds, these studies often reveal deep binding within the active pocket of target proteins, stabilized by a network of interactions. nih.gov

The primary forces driving the binding of pyrazole analogs to protein receptors include hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govnih.gov The nitrogen atoms of the pyrazole ring are key features, with the N-1 atom acting as a hydrogen bond donor and the N-2 atom serving as a hydrogen bond acceptor. nih.gov This dual capability allows for robust hydrogen bonding with amino acid residues in the protein's active site, such as with Ala807 in the hinge region of RET kinase or with Asp15, Phe105, and Phe72 residues of the HaTMK enzyme. researchgate.netnih.gov Additionally, the aromatic nature of the pyrazole ring facilitates π–π stacking interactions with aromatic amino acid residues like tryptophan and phenylalanine, which further stabilizes the ligand-protein complex. nih.gov

Below is a table summarizing typical binding interactions observed for pyrazole derivatives with various protein targets, based on molecular docking studies.

Protein TargetKey Interacting ResiduesTypes of InteractionReference Compound(s)
VEGFR-2Ala807, Lys808Hydrogen Bonds, Hydrophobic InteractionsPyrazole-5-carboxamide derivatives
Aurora A-van der Waals, Hydrogen Bonds1,3,4-thiadiazole-pyrazole hybrids
CDK2-van der Waals, Hydrogen Bonds1,3,4-thiadiazole-pyrazole hybrids
RET KinaseAla807, Tyr806Hydrogen Bonds, Hydrophobic InteractionsFused ring pyrazole derivatives
HaTMKAsp15, Phe105, Phe72Hydrogen Bonds, Hydrophobic InteractionsBenzylidene derivatives

This table is illustrative of common interactions found in studies of various pyrazole derivatives and does not represent data for this compound specifically.

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For pyrazole-based compounds, these models are crucial for designing new, potent molecules by highlighting the key structural requirements for activity. nih.govjuniperpublishers.com

Commonly identified pharmacophoric features for pyrazole derivatives with antimicrobial or kinase inhibitory activity include:

Hydrogen Bond Acceptors: The N-2 nitrogen of the pyrazole ring is a critical hydrogen bond acceptor. nih.govacs.org

Hydrogen Bond Donors: The N-1 hydrogen (in N-unsubstituted pyrazoles) can act as a hydrogen bond donor. nih.govacs.org

Hydrophobic/Aromatic Centers: The pyrazole ring itself, along with other aromatic substituents, provides hydrophobic and aromatic features that are essential for binding to hydrophobic pockets in target proteins. nih.govacs.org

For instance, a pharmacophore model for pyrazole-dimedone derivatives with antimicrobial activity identified one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic feature with an aromatic center as essential for their biological function. nih.gov Similarly, in pyrazolone-derived Janus kinase (JAK) inhibitors, hydrogen bonding with the hinge region of the kinase is a crucial pharmacophoric feature. acs.org

Structure-Activity Relationship (SAR) Elucidation for the Pyrazole Moiety

The substitution pattern on the pyrazole ring plays a pivotal role in determining the biological and chemical properties of its derivatives. researchgate.net SAR studies have been extensively conducted to understand how different substituents at various positions on the pyrazole core influence their pharmacological activities. mdpi.comnih.govmdpi.com

C-4 Position: The C-4 position is also a key site for modification. In many pyrazole-containing drugs, this position is substituted with groups that can form crucial interactions within the binding pocket of a receptor. nih.gov The bromine atom at the C-4 position in the target compound is expected to significantly influence its electronic properties and binding capabilities.

The pyrazole ring itself can act as a bioisostere for an aryl group, which helps to improve properties like lipophilicity and solubility. nih.gov While the ring may not always form direct interactions with a target, it often orients the other functional groups in a way that facilitates optimal binding. nih.gov

Influence of the Propanoic Acid Moiety on Biological Profile

The propanoic acid moiety is a common feature in many biologically active compounds, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens" (e.g., ibuprofen, ketoprofen). orientjchem.orghumanjournals.com The carboxylic acid group is often a key feature for the biological activity of these molecules.

In the context of NSAIDs, the carboxylic acid moiety is responsible for the local irritation that can lead to gastrointestinal side effects. orientjchem.orghumanjournals.com However, this functional group is also critical for the anti-inflammatory activity of these drugs, often by interacting with the active site of cyclooxygenase (COX) enzymes. orientjchem.org Studies have shown that modifying the carboxylic acid group, for instance by converting it to a hydroxamic acid, can sometimes enhance anti-inflammatory activity. nih.govresearchgate.net

The incorporation of a propanoic acid side chain into heterocyclic structures, such as 1,2,4-triazoles or 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has been explored for various therapeutic applications, including antimicrobial and anticancer activities. mdpi.commdpi.com The propanoic acid group can influence the molecule's solubility, pharmacokinetic properties, and ability to interact with specific biological targets. Its presence allows for the formation of amide bonds and other modifications, providing a versatile scaffold for developing new therapeutic agents. mdpi.comresearchgate.net The flexibility of the propanoic acid chain can also allow the terminal carboxyl group to orient itself to form key interactions within a receptor's binding site.

Impact of Bromine Substitution on Biological Properties

The substitution of a halogen atom, such as bromine, onto a pyrazole ring can have a profound impact on the compound's physicochemical and biological properties. researchgate.net Halogenation is a common strategy in medicinal chemistry to modulate a drug's lipophilicity, metabolic stability, and binding affinity. researchgate.netresearchgate.net

The bromine atom at the C-4 position of the pyrazole ring in this compound introduces several key effects:

Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the pyrazole ring. This can influence the pKa of the molecule and its ability to participate in electronic interactions with biological targets.

Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule. This can affect its ability to cross cell membranes and may influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Binding Interactions: Bromine can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms in a protein's active site. This can provide an additional stabilizing force for the ligand-receptor complex, potentially increasing binding affinity and potency.

Steric Effects: The size of the bromine atom can also influence how the molecule fits into a binding pocket, potentially leading to enhanced selectivity for a particular target.

Numerous biologically active pyrazole compounds bear halogen substituents, highlighting the importance of this modification in drug design. researchgate.net

Conformational Requirements for Biological Activity

Key conformational features that are often crucial for the biological activity of pyrazole derivatives include:

Planarity and Aromaticity: The pyrazole ring is aromatic and thus largely planar. This planarity can be important for stacking interactions (e.g., π-π stacking) with aromatic residues in a protein's binding site. The orientation of this plane relative to other parts of the molecule is a key conformational parameter.

Intramolecular Hydrogen Bonding: The presence of hydrogen bond donors and acceptors, such as the carboxylic acid group in the propanoic acid side chain, can lead to the formation of intramolecular hydrogen bonds. These interactions can lock the molecule into a more rigid, specific conformation, which may be the bioactive conformation.

Spatial Disposition of Pharmacophoric Elements: The precise three-dimensional arrangement of key pharmacophoric features, such as the bromine atom, the methyl group, and the carboxylic acid, is critical. The distances and angles between these groups must be compatible with the complementary features of the binding site.

Structure-activity relationship studies on various classes of pyrazole-containing bioactive molecules have provided insights into the conformational requirements for their activity. For instance, in the development of cannabinoid receptor 1 (CB1) antagonists, the substitution pattern on the pyrazole ring was found to be critical. nih.govacs.org Potent antagonistic activity required a para-substituted phenyl ring at the 5-position, a carboxamide group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.govacs.org This strict requirement suggests that a specific, relatively rigid conformation is necessary for high-affinity binding to the CB1 receptor.

Similarly, docking studies of pyrazole derivatives as carbonic anhydrase inhibitors have revealed that the molecules adopt specific conformations within the enzyme's active site to allow for key interactions, such as the coordination of a sulfonamide group to the zinc ion and hydrogen bonding with amino acid residues. mdpi.comtandfonline.com The flexibility of certain side chains allows the molecule to adopt the optimal conformation to fit within the active site. mdpi.com

For this compound, the propanoic acid side chain introduces a degree of flexibility. The rotation around the C-C single bonds of this chain allows the terminal carboxylic acid group to adopt various spatial positions relative to the pyrazole core. The bioactive conformation would be the one that places the carboxylate group in an optimal position to interact with the target, for instance, by forming a salt bridge or hydrogen bonds.

The bromine atom at the 4-position of the pyrazole ring is a bulky and lipophilic substituent that will influence the local conformation and may engage in halogen bonding or hydrophobic interactions within the binding pocket. The methyl group at the 1-position will also contribute to the steric and electronic profile of the molecule, influencing the orientation of the pyrazole ring relative to its binding partner.

In silico methods, such as molecular modeling and conformational analysis, can be employed to predict the likely low-energy conformations of this compound and its analogs. These predicted conformations can then be used in docking studies to generate hypotheses about the bioactive conformation and the nature of the molecule's interaction with its biological target.

The following table summarizes the general conformational considerations for the biological activity of pyrazole derivatives based on SAR studies of analogous compounds.

Structural Feature Conformational Consideration Potential Impact on Biological Activity
Pyrazole RingRigid scaffoldPre-organizes substituents, reducing entropic penalty upon binding.
Substituents at N1Influences orientation of the ringCan be crucial for fitting into a specific binding pocket and can engage in hydrophobic or other interactions.
Substituents at C3Side chain flexibilityThe conformation of the side chain (e.g., propanoic acid) is critical for positioning functional groups for interaction with the target.
Substituents at C4Steric and electronic effectsA bulky group like bromine can influence the overall shape and participate in specific interactions like halogen bonding.
Substituents at C5Dictates key interactionsCan be a primary point of interaction with the target protein, and its orientation is often critical for activity.

Applications and Research Utility of 3 4 Bromo 1 Methyl 1h Pyrazol 5 Yl Propanoic Acid

As a Versatile Synthetic Intermediate in Organic Synthesis

Substituted pyrazoles are fundamental building blocks in organic synthesis. mdpi.com The structure of 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid features several reactive sites, making it a valuable intermediate for constructing more complex molecules. The bromo substituent at the 4-position of the pyrazole (B372694) ring can be readily transformed or used in cross-coupling reactions, while the propanoic acid side chain offers a handle for amide bond formation or other modifications.

Pyrazole derivatives are frequently used as starting materials for the synthesis of fused heterocyclic systems, which are prominent in many pharmaceutical agents. nih.govnih.gov For instance, aminopyrazoles can be reacted with β-diketones or α,β-unsaturated ketones to construct bicyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, the functional groups on this compound could be chemically altered to facilitate cyclization reactions, leading to the formation of advanced, fused heterocyclic scaffolds. The synthesis of pyrazolo[3,4-b]pyridin-6-ones, for example, has been achieved from 5-aminopyrazoles. nih.gov

The pyrazole ring is an aromatic and relatively stable core, making it an excellent foundation for building complex molecular architectures. orientjchem.org The synthesis of tetra-substituted pyrazoles has been reported through various methods, highlighting the versatility of the pyrazole core in accommodating multiple functional groups. orientjchem.org The subject compound, with its distinct substituents at the 1, 4, and 5 positions, serves as a pre-functionalized building block. The bromine atom, in particular, is a key functional group that allows for the introduction of further complexity through reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the attachment of various aryl or other organic fragments.

In the Design of Chemical Probes for Biological Systems

Fluorescent chemical probes are indispensable tools for real-time monitoring of biological processes in living cells. Pyrazole derivatives are increasingly used in the design of such probes due to their favorable photophysical properties, synthetic versatility, and biocompatibility. nih.gov These scaffolds have been incorporated into probes for detecting ions (like Cu2+, Hg2+) and biomolecules. rsc.org For example, a pyrazole-derivative-functionalized fluorescent probe has been developed for the selective detection of mercury ions (Hg2+) in aqueous solutions. rsc.org The core structure of this compound could be elaborated upon, for instance, by coupling a fluorophore to the propanoic acid side chain, to develop novel chemical probes for bioimaging applications. nih.govmskcc.org

As a Scaffold for Developing Novel Biologically Active Compounds

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities. mdpi.com These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties. mdpi.com The ability to easily modify the substituents on the pyrazole ring allows chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting compounds. Given this context, this compound represents a valuable scaffold for the development of new therapeutic agents. Its structure could be systematically modified to explore structure-activity relationships (SAR) and optimize its interaction with biological targets such as enzymes or receptors. smolecule.com

Table 1: Examples of Biological Activities of Pyrazole Derivatives

Biological Activity Example Class of Pyrazole Derivative
Anti-inflammatory Celecoxib (a COX-2 inhibitor)
Anticancer Tubulin polymerization inhibitors
Antimicrobial Pyrazolyltriazoles
Antioxidant Edaravone analogs

This table presents general findings for the pyrazole class of compounds.

Contribution to Fundamental Understanding of Pyrazole Chemistry

The study of substituted pyrazoles contributes significantly to the fundamental understanding of heterocyclic chemistry. Key areas of investigation include reaction mechanisms, tautomerism, and the influence of substituents on the electronic properties and reactivity of the pyrazole ring. mdpi.com For example, theoretical and experimental studies on substituted pyrazoles have provided deep insights into the nature of intermolecular interactions and proton transfer mechanisms. mdpi.comresearchgate.net The specific substitution pattern of this compound—with an N-methyl group that fixes the tautomeric form, a bromine atom, and a propanoic acid side chain—makes it a useful substrate for studying electrophilic substitution, nucleophilic substitution, and the reactivity of its side chain, thereby contributing to the broader knowledge base of pyrazole chemistry.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that may involve hazardous reagents or solvents. researchgate.netresearchgate.net Future research must prioritize the development of green and sustainable synthetic pathways for 3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid and its analogs.

Key areas for exploration include:

Eco-Friendly Solvents: Shifting from conventional organic solvents to greener alternatives like water, ethanol (B145695), or solvent-free conditions is crucial. jetir.orgtandfonline.comthieme-connect.com Research into aqueous-based multicomponent reactions, which have proven effective for other pyrazole syntheses, could offer a high-yield, low-impact route. thieme-connect.commdpi.com

Novel Catalysis: The use of heterogeneous, recyclable catalysts such as nano-ZnO, Amberlyst-70, or silica-supported sulfuric acid can improve reaction efficiency and sustainability. mdpi.com Exploring these and other green catalysts, like ammonium (B1175870) chloride, could lead to more environmentally benign processes. mdpi.comjetir.org

Energy-Efficient Methods: Investigating alternative energy sources like microwave irradiation or ultrasonic-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.commdpi.com

One-Pot Syntheses: Designing one-pot, multicomponent reactions would enhance atom economy and reduce the number of purification steps, minimizing waste and resource consumption. mdpi.comtandfonline.com

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Pyrazole Derivatives.
ParameterConventional MethodsSustainable/Green Methods
SolventsOften volatile organic compounds (VOCs)Water, ethanol, ionic liquids, solvent-free conditions tandfonline.comthieme-connect.com
CatalystsHomogeneous acids/bases, stoichiometric reagentsHeterogeneous, recyclable catalysts (e.g., nano-ZnO, clays) mdpi.comthieme-connect.com
Energy SourceConventional heating (reflux)Microwave irradiation, ultrasound mdpi.commdpi.com
EfficiencyMulti-step processes with intermediate purificationOne-pot, multicomponent reactions for higher atom economy tandfonline.com

Advanced Mechanistic Studies of Chemical and Biochemical Transformations

A deep understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound is essential for its optimization and application.

Future mechanistic investigations should focus on:

Synthesis Pathways: Detailed kinetic and computational studies, such as Density Functional Theory (DFT) calculations, can elucidate the precise steps of synthetic reactions. nih.govacs.org This includes understanding the regioselectivity of cycloaddition reactions and the role of intermediates, which is critical for controlling the formation of the desired isomer and improving yields. acs.org For instance, studies on metal-mediated N-N bond formation in pyrazole synthesis have revealed complex oxidation-induced coupling mechanisms that could be relevant. researchgate.netnih.govrsc.org

Biochemical Transformations: Investigating how the compound is metabolized and how it interacts with biological systems at a molecular level is crucial. This involves identifying metabolic pathways and characterizing the structure and reactivity of any metabolites.

Target Engagement: Understanding the mechanism of action requires identifying the specific binding interactions with biological targets. Techniques like X-ray crystallography of the compound bound to its target protein can provide atomic-level insights into the binding mode and inform the design of more potent derivatives.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process by enabling the rational design of new molecules with desired properties. mdpi.comnih.gov

For this compound, computational approaches can be applied to:

Pharmacophore Mapping and QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling can identify the key structural features required for biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized derivatives.

Molecular Docking: Docking studies can predict the binding orientation and affinity of the compound and its analogs within the active site of various biological targets, such as kinases or carbonic anhydrases. nih.govnih.gov This helps in prioritizing compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing its stability and confirming the binding modes predicted by docking. mdpi.comnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.comrsc.org

Exploration of New Target Interactions and Biological Modalities

The pyrazole core is present in numerous drugs with diverse mechanisms of action. benthamscience.comnih.govnih.gov A key future direction is to screen this compound and its derivatives against a wide range of biological targets to uncover novel therapeutic applications.

Potential targets and modalities include:

Kinase Inhibition: Pyrazole derivatives are well-known kinase inhibitors targeting enzymes like EGFR, VEGFR, and CDKs, which are crucial in cancer progression. nih.gov Screening against a broad panel of kinases could identify novel anticancer applications. rsc.orgnih.gov

Enzyme Inhibition: Beyond kinases, pyrazoles have shown inhibitory activity against other enzymes like carbonic anhydrase and cyclooxygenase (COX). nih.govnih.govfrontiersin.org

Receptor Modulation: The compound could be evaluated for its ability to modulate the activity of various receptors, a common mechanism for pyrazole-containing drugs. nih.gov

Antimicrobial and Antiviral Activity: Given the prevalence of pyrazole derivatives with antimicrobial and antiviral properties, screening for activity against various pathogens is a promising avenue. benthamscience.comresearchgate.netnih.gov

Table 2: Selected Biological Targets for Pyrazole-Based Compounds.
Target ClassSpecific ExamplesTherapeutic Area
KinasesEGFR, VEGFR, CDKs, BRAF, PI3K nih.govOncology nih.gov
EnzymesCyclooxygenase (COX-2), Carbonic Anhydrase nih.govnih.govInflammation, Glaucoma nih.govfrontiersin.org
ReceptorsOpioid Receptors, Cannabinoid Receptors frontiersin.orgnih.govPain Management, Metabolic Disorders
OtherTubulin Polymerization, Topoisomerases nih.govnih.govOncology nih.govnih.gov

Design and Synthesis of Multi-functional Derivatives

The structural features of this compound—specifically the reactive bromine atom and the carboxylic acid group—are ideal for creating multi-functional or hybrid molecules. This strategy, known as molecular hybridization, involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities. mdpi.com

Future work in this area could involve:

Hybrid Compounds: Synthesizing hybrids that link the pyrazole core to other known bioactive heterocycles (e.g., pyridine, pyrimidine, isoxazoline) to target multiple pathways simultaneously. acs.orgmdpi.com

Prodrugs: The propanoic acid moiety can be esterified to create prodrugs with improved bioavailability or targeted delivery.

Bioconjugation: The carboxylic acid can be used as a handle to conjugate the molecule to larger biomolecules, such as peptides or antibodies, for targeted therapy.

Metal Complexes: Pyrazoles are excellent ligands for metal ions, and their metal complexes have shown potential as anticancer and antimicrobial agents. nih.govmdpi.com

Potential for Material Science Applications (e.g., optoelectronic properties)

Beyond pharmacology, pyrazole derivatives have found applications in material science, particularly in optics and electronics, due to their conjugated π-systems. mdpi.comrsc.org

Unexplored avenues for this compound include:

Organic Light-Emitting Diodes (OLEDs): Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields and are used as emitters or host materials in OLEDs. researchgate.netresearchgate.net The photophysical properties of the title compound and its derivatives should be investigated.

Chemosensors: The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions, making them suitable scaffolds for fluorescent chemosensors. rsc.org Modifications could lead to sensors that detect specific ions through changes in fluorescence or color. mdpi.comrsc.org

Nonlinear Optical (NLO) Materials: Pyrazoline derivatives, structurally related to pyrazoles, have been studied for their NLO properties, which are valuable for applications in telecommunications and optical computing. researchgate.net

Dyes and Pigments: Azo dyes based on pyrazole scaffolds have been synthesized and investigated as coloring materials for paints and other applications. mdpi.com

The exploration of these properties could lead to the development of novel functional materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions or cyclization strategies. For example, brominated pyrazole intermediates (e.g., 4-bromo-1-methyl-1H-pyrazole) can be functionalized with propanoic acid derivatives using coupling reactions. Evidence from analogous compounds suggests the use of nucleophilic substitution or palladium-catalyzed cross-coupling to attach the propanoic acid moiety . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions, particularly due to the electron-withdrawing bromine substituent.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming the pyrazole ring substitution pattern and propanoic acid integration. For instance, the methyl group on the pyrazole nitrogen appears as a singlet (~3.5–3.8 ppm), while the bromine substituent deshields adjacent protons .
  • IR Spectroscopy : The carboxylic acid group exhibits a broad O–H stretch (~2500–3000 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) .
  • Elemental Analysis : Validates purity and stoichiometry, particularly for bromine content .

Q. How is the compound purified, and what challenges arise during crystallization?

  • Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is common. Challenges include low solubility due to the carboxylic acid group and bromine’s steric effects. Gradient crystallization or pH adjustment (e.g., using dilute HCl to protonate the acid) may improve yield. Hydrogen bonding patterns, as analyzed via graph set theory, can guide solvent selection .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles, clarifying the bromine position and propanoic acid conformation. For example, intermolecular hydrogen bonds between carboxylic acid groups can stabilize the crystal lattice, with graph set analysis (e.g., R₂²(8) motifs) revealing packing patterns . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How do researchers address discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :

  • DFT Calculations : Compare computed NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate the structure.
  • Dynamic Effects : Account for tautomerism or conformational flexibility in the pyrazole ring, which may cause signal splitting in NMR .
  • Cross-Validation : Use multiple techniques (e.g., IR, mass spectrometry) to resolve ambiguities. For instance, a mismatch in bromine isotopic patterns in mass spectra may indicate impurities .

Q. What strategies are used to evaluate the compound’s bioactivity in vitro?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of target enzymes (e.g., cyclooxygenase or kinases) using fluorescence-based assays. The bromine atom may enhance binding via halogen bonding .
  • Cellular Uptake Studies : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to track intracellular accumulation.
  • SAR Analysis : Compare with analogs (e.g., 3-(5-chlorothiophen-2-yl)propanoic acid) to identify critical functional groups .

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Reactant of Route 1
3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.